molecular formula C20H19FN2O3 B2747067 {3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone CAS No. 477711-11-8

{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone

Cat. No.: B2747067
CAS No.: 477711-11-8
M. Wt: 354.381
InChI Key: XECWQHPQZZNEIB-UHFFFAOYSA-N
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Description

{3-[4-(3-Fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone is a fluorinated pyrazole-based methanone derivative. Its structure features a pyrazole ring substituted at the 3-position with a 4-(3-fluoropropoxy)phenyl group and at the 1-position with a 3-methoxyphenyl carbonyl moiety.

Properties

IUPAC Name

[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c1-25-18-5-2-4-16(14-18)20(24)23-12-10-19(22-23)15-6-8-17(9-7-15)26-13-3-11-21/h2,4-10,12,14H,3,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECWQHPQZZNEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize {3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone, one typically follows a multi-step process involving:

  • Initial formation of the {3-fluoropropoxy}phenyl compound through a nucleophilic substitution reaction.

  • Subsequent attachment of this compound to the pyrazole moiety via a cyclization reaction.

  • Methoxy substitution on the phenyl ring through an electrophilic aromatic substitution reaction.

Industrial Production Methods

In an industrial setting, the production would involve scaling up these reactions while maintaining stringent control over reaction conditions such as temperature, pressure, and reaction time to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone undergoes various chemical reactions, including:

  • Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives with potential biological activity.

  • Reduction: Reduction reactions may yield de-fluorinated or demethoxylated products, which might be useful for structure-activity relationship studies.

  • Substitution: Various substitution reactions, such as halogenation or alkylation, can modify the compound's functional groups.

Common Reagents and Conditions

  • Oxidation: Common reagents include potassium permanganate and chromic acid, typically under mild acidic or basic conditions.

  • Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride under anhydrous conditions is standard.

  • Substitution: Halogenation typically employs reagents like N-bromosuccinimide or N-chlorosuccinimide under controlled temperatures.

Major Products

The major products from these reactions include different fluorinated, methoxylated, or alkylated derivatives, each with potential unique properties for further exploration.

Scientific Research Applications

{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone has a wide range of applications:

  • Chemistry: Utilized as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its interactions with biological macromolecules, often as a ligand in binding studies.

  • Industry: Used in the development of new materials or as an intermediate in various chemical production processes.

Mechanism of Action

The compound exerts its effects through multiple mechanisms, primarily involving:

  • Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

  • Pathways Involved: Interference with signaling pathways, such as those related to inflammation or cell proliferation, by modulating the activity of key molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs vary in substituents on the pyrazole ring and the aryl carbonyl group, leading to differences in physicochemical and pharmacological properties. Key comparisons include:

Compound Name/ID Key Substituents Molecular Weight Notable Properties/Data Evidence Source
{3-[4-(3-Fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone (Target) 3-Fluoropropoxyphenyl, 3-methoxyphenyl ~382.35 (calc.) High lipophilicity (fluoropropoxy), moderate polarity (methoxy) N/A
(4-Iodophenyl)(3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl)methanone Iodophenyl, pyrimidinyloxy 468.25 High molecular weight, potential halogen bonding
Benzotriazol-1-yl-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methanone Benzotriazole, 3-methoxyphenyl ~428.43 (calc.) Enhanced electron-withdrawing effects (benzotriazole)
5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one Fluorophenyl, pyrazolopyrimidine, chromenone 600.2 Multi-target activity (kinase inhibition?), high melting point (122–124°C)
3-(1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl)-1H-pyrazol-1-ylmethanone Fluorobiphenyloxyethyl, furyl 376.38 Moderate polarity (furyl), predicted pKa = -2.06

Key Observations:

Fluorinated Substituents: The target compound’s 3-fluoropropoxy group enhances lipophilicity compared to non-fluorinated analogs (e.g., methoxy or hydroxy groups). This may improve blood-brain barrier penetration, as seen in fluorinated CNS drugs .

Aryl Carbonyl Variations :

  • The 3-methoxyphenyl group in the target compound offers moderate electron-donating effects, whereas furyl () or pyridyl () groups may engage in hydrogen bonding or π-π stacking.

Synthetic Routes :

  • Similar compounds (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, suggesting the target compound may follow analogous pathways.

Biological Relevance :

  • Pyrazole derivatives with fluorinated aryl groups (e.g., ) are often explored as kinase inhibitors or antimicrobial agents. The target compound’s methoxyphenyl and fluoropropoxy groups may position it for similar applications .

Biological Activity

The compound {3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone , with the CAS number 477711-11-8, has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19FN2O3C_{20}H_{19}FN_{2}O_{3}, and it features a pyrazole moiety linked to a methanone group and a fluoropropoxy-substituted phenyl ring. Its structural attributes suggest properties that may influence various biological pathways.

1. Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures can inhibit specific enzymes involved in signaling pathways. For instance, studies on pyrazole derivatives have shown that they can act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial for inflammatory responses. The inhibition of COX can result in anti-inflammatory effects, making this compound a candidate for further exploration in treating inflammatory diseases .

2. Anticancer Potential

The compound's structural components suggest it may interact with various cellular targets involved in cancer progression. Pyrazole derivatives have been documented to exhibit cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Further studies are needed to elucidate the specific pathways through which this compound exerts its effects.

Biological Activity Data

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX enzymes ,
AnticancerCytotoxicity against cancer cell lines
Enzyme inhibitionPotential inhibition of PI3Kδ

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of pyrazole derivatives reported that similar compounds significantly reduced inflammation markers in animal models. The results demonstrated a reduction in edema and pain response, suggesting that this compound could have comparable effects .

Case Study 2: Anticancer Activity

In vitro studies on related pyrazole compounds showed promising results against various cancer cell lines, including breast and lung cancer cells. These studies indicated that such compounds could induce apoptosis and inhibit proliferation through the modulation of cell cycle regulators . Further research is necessary to determine if this compound exhibits similar anticancer properties.

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